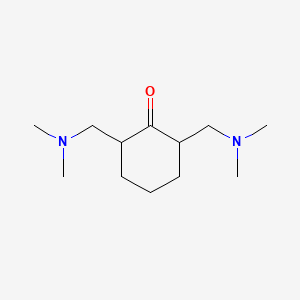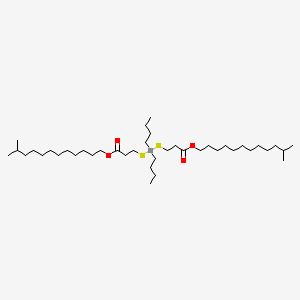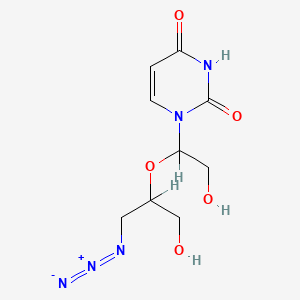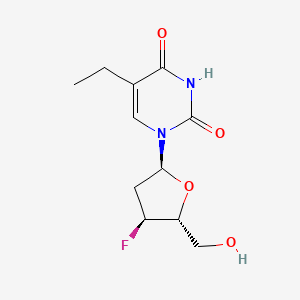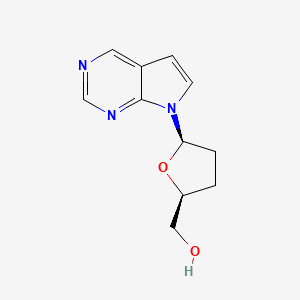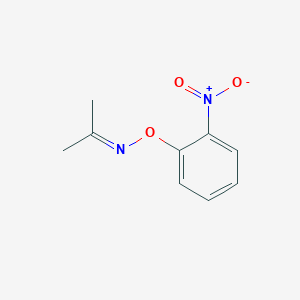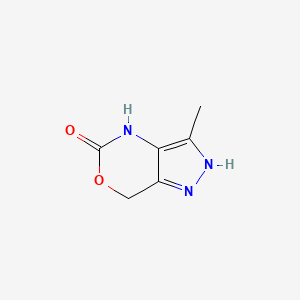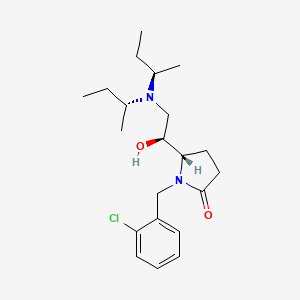
2-(((5-(((4-Chlorophenyl)thio)methyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl)thio)methyl)-1H-benzimidazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(((5-(((4-Chlorophenyl)thio)methyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl)thio)methyl)-1H-benzimidazole is a complex organic compound that features a benzimidazole core structure. This compound is notable for its potential applications in various fields, including medicinal chemistry and materials science. The presence of multiple functional groups, such as the chlorophenyl and methylphenyl groups, contributes to its unique chemical properties and reactivity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(((5-(((4-Chlorophenyl)thio)methyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl)thio)methyl)-1H-benzimidazole typically involves multi-step organic reactions. The process begins with the preparation of the benzimidazole core, followed by the introduction of the triazole ring and the subsequent attachment of the chlorophenyl and methylphenyl groups. Common reagents used in these reactions include thionyl chloride, sodium azide, and various catalysts to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency of the production process. Additionally, purification methods like recrystallization and chromatography are employed to isolate the final product.
化学反応の分析
Types of Reactions
2-(((5-(((4-Chlorophenyl)thio)methyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl)thio)methyl)-1H-benzimidazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.
Substitution: The presence of reactive functional groups allows for substitution reactions, where one group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation, with temperature, solvent, and catalyst choice playing crucial roles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound.
科学的研究の応用
2-(((5-(((4-Chlorophenyl)thio)methyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl)thio)methyl)-1H-benzimidazole has several scientific research applications:
Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: Its unique structure allows for interactions with biological targets, making it a candidate for drug discovery and development.
Medicine: Potential therapeutic applications include its use as an antimicrobial, antifungal, or anticancer agent.
Industry: The compound’s properties make it suitable for use in materials science, such as in the development of advanced polymers or coatings.
作用機序
The mechanism of action of 2-(((5-(((4-Chlorophenyl)thio)methyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl)thio)methyl)-1H-benzimidazole involves its interaction with specific molecular targets. These interactions can disrupt biological pathways, leading to the compound’s observed effects. For example, it may inhibit enzyme activity or interfere with cellular processes, resulting in antimicrobial or anticancer properties.
類似化合物との比較
Similar Compounds
Benzimidazole Derivatives: Compounds with similar core structures but different functional groups.
Triazole Derivatives: Molecules featuring the triazole ring, which may have varying substituents.
Chlorophenyl and Methylphenyl Compounds: Compounds containing chlorophenyl or methylphenyl groups, which contribute to their chemical properties.
Uniqueness
The uniqueness of 2-(((5-(((4-Chlorophenyl)thio)methyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl)thio)methyl)-1H-benzimidazole lies in its combination of functional groups and the resulting chemical properties
特性
CAS番号 |
81863-71-0 |
|---|---|
分子式 |
C24H20ClN5S2 |
分子量 |
478.0 g/mol |
IUPAC名 |
2-[[5-[(4-chlorophenyl)sulfanylmethyl]-4-(4-methylphenyl)-1,2,4-triazol-3-yl]sulfanylmethyl]-1H-benzimidazole |
InChI |
InChI=1S/C24H20ClN5S2/c1-16-6-10-18(11-7-16)30-23(15-31-19-12-8-17(25)9-13-19)28-29-24(30)32-14-22-26-20-4-2-3-5-21(20)27-22/h2-13H,14-15H2,1H3,(H,26,27) |
InChIキー |
GYLNSXPBNROJQU-UHFFFAOYSA-N |
正規SMILES |
CC1=CC=C(C=C1)N2C(=NN=C2SCC3=NC4=CC=CC=C4N3)CSC5=CC=C(C=C5)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(1S,3R,8AS)-8-(2-{(4S,6S)-3-(4-Hydroxy-3-methoxybenzyl)-4-[2-(methylamino)-2-oxoethyl]-2-oxo-1,3-oxazinan-6-YL}ethyl)-3,7-dimethyl-1,2,3,7,8,8A-hexahydronaphthalen-1-YL (2R)-2-methylbutanoate](/img/structure/B12788288.png)
